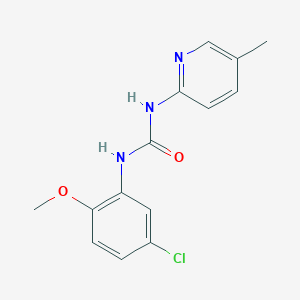
N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMU belongs to the class of arylalkylamines and is structurally related to the widely used antidepressant drug, fluoxetine.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI), similar to fluoxetine. This compound has been shown to increase the levels of serotonin in the brain, which is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
In addition to its effects on serotonin levels, this compound has been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in various diseases and disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its relatively low potency compared to other SSRIs, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several potential future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Another area of interest is its potential use in the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases and disorders.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 5-chloro-2-methoxyaniline with 5-methyl-2-pyridinecarboxylic acid to form the corresponding acid chloride. This intermediate is then reacted with urea to yield this compound. The process involves several steps of purification and isolation to obtain a high yield of pure this compound.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-3-6-13(16-8-9)18-14(19)17-11-7-10(15)4-5-12(11)20-2/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDAKIHOYCIUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323763.png)

![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323783.png)
![5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5323788.png)

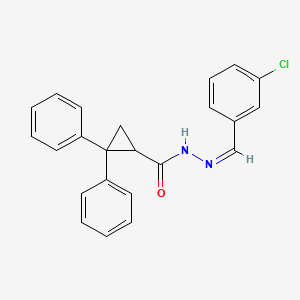
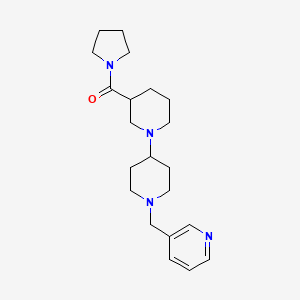

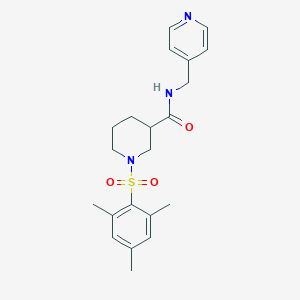
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5323813.png)
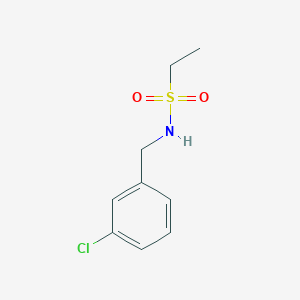
![N-(5-chloro-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5323826.png)
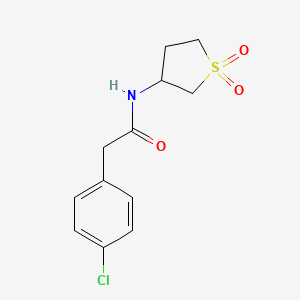
![(2S)-1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B5323841.png)